Cas no 2228221-22-3 (4-chloro-1-ethyl-5-(pyrrolidin-2-yl)methyl-1H-imidazole)

4-chloro-1-ethyl-5-(pyrrolidin-2-yl)methyl-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 4-chloro-1-ethyl-5-(pyrrolidin-2-yl)methyl-1H-imidazole
- EN300-1996423
- 4-chloro-1-ethyl-5-[(pyrrolidin-2-yl)methyl]-1H-imidazole
- 2228221-22-3
-
- インチ: 1S/C10H16ClN3/c1-2-14-7-13-10(11)9(14)6-8-4-3-5-12-8/h7-8,12H,2-6H2,1H3
- InChIKey: FNDFUKCSPQAKJZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(CC2CCCN2)N(C=N1)CC
計算された属性
- せいみつぶんしりょう: 213.1032752g/mol
- どういたいしつりょう: 213.1032752g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 29.8Ų
4-chloro-1-ethyl-5-(pyrrolidin-2-yl)methyl-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1996423-10.0g |
4-chloro-1-ethyl-5-[(pyrrolidin-2-yl)methyl]-1H-imidazole |
2228221-22-3 | 10g |
$8611.0 | 2023-05-31 | ||
Enamine | EN300-1996423-1.0g |
4-chloro-1-ethyl-5-[(pyrrolidin-2-yl)methyl]-1H-imidazole |
2228221-22-3 | 1g |
$2002.0 | 2023-05-31 | ||
Enamine | EN300-1996423-0.05g |
4-chloro-1-ethyl-5-[(pyrrolidin-2-yl)methyl]-1H-imidazole |
2228221-22-3 | 0.05g |
$1068.0 | 2023-09-16 | ||
Enamine | EN300-1996423-5g |
4-chloro-1-ethyl-5-[(pyrrolidin-2-yl)methyl]-1H-imidazole |
2228221-22-3 | 5g |
$3687.0 | 2023-09-16 | ||
Enamine | EN300-1996423-0.1g |
4-chloro-1-ethyl-5-[(pyrrolidin-2-yl)methyl]-1H-imidazole |
2228221-22-3 | 0.1g |
$1119.0 | 2023-09-16 | ||
Enamine | EN300-1996423-0.5g |
4-chloro-1-ethyl-5-[(pyrrolidin-2-yl)methyl]-1H-imidazole |
2228221-22-3 | 0.5g |
$1221.0 | 2023-09-16 | ||
Enamine | EN300-1996423-5.0g |
4-chloro-1-ethyl-5-[(pyrrolidin-2-yl)methyl]-1H-imidazole |
2228221-22-3 | 5g |
$5807.0 | 2023-05-31 | ||
Enamine | EN300-1996423-2.5g |
4-chloro-1-ethyl-5-[(pyrrolidin-2-yl)methyl]-1H-imidazole |
2228221-22-3 | 2.5g |
$2492.0 | 2023-09-16 | ||
Enamine | EN300-1996423-0.25g |
4-chloro-1-ethyl-5-[(pyrrolidin-2-yl)methyl]-1H-imidazole |
2228221-22-3 | 0.25g |
$1170.0 | 2023-09-16 | ||
Enamine | EN300-1996423-10g |
4-chloro-1-ethyl-5-[(pyrrolidin-2-yl)methyl]-1H-imidazole |
2228221-22-3 | 10g |
$5467.0 | 2023-09-16 |
4-chloro-1-ethyl-5-(pyrrolidin-2-yl)methyl-1H-imidazole 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
4-chloro-1-ethyl-5-(pyrrolidin-2-yl)methyl-1H-imidazoleに関する追加情報
Comprehensive Overview of 4-chloro-1-ethyl-5-(pyrrolidin-2-yl)methyl-1H-imidazole (CAS No. 2228221-22-3)
The compound 4-chloro-1-ethyl-5-(pyrrolidin-2-yl)methyl-1H-imidazole (CAS No. 2228221-22-3) is a structurally unique imidazole derivative that has garnered significant attention in pharmaceutical and biochemical research. Its molecular framework combines a chloro-substituted imidazole core with an ethyl group and a pyrrolidinylmethyl side chain, making it a versatile scaffold for drug discovery. Researchers are particularly interested in its potential applications as a bioactive intermediate or modulator of enzymatic activity, given the imidazole ring's prevalence in natural products and therapeutics.
In recent years, the demand for heterocyclic compounds like 4-chloro-1-ethyl-5-(pyrrolidin-2-yl)methyl-1H-imidazole has surged due to their role in designing small-molecule inhibitors and targeted therapies. The compound's CAS No. 2228221-22-3 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and structure-activity relationship (SAR) studies. Its chloro and pyrrolidine moieties are key functional groups that influence solubility, binding affinity, and metabolic stability—critical factors in lead optimization.
One of the trending topics in organic synthesis is the development of green chemistry approaches for imidazole derivatives. Scientists are exploring eco-friendly catalysts and solvent-free conditions to synthesize compounds like 4-chloro-1-ethyl-5-(pyrrolidin-2-yl)methyl-1H-imidazole, aligning with global sustainability goals. Questions such as "How to improve the yield of pyrrolidine-containing imidazoles?" or "What are the biological targets of chloro-substituted imidazoles?" are commonly raised in forums and search engines, highlighting the compound's interdisciplinary appeal.
From a technical perspective, the physicochemical properties of CAS No. 2228221-22-3—such as logP, pKa, and hydrogen bonding capacity—are critical for its ADME (Absorption, Distribution, Metabolism, Excretion) profile. Computational models often use these parameters to predict its behavior in biological systems. Additionally, the compound's crystallinity and stability under various pH conditions are subjects of ongoing research, particularly for formulation scientists.
The synthetic routes to 4-chloro-1-ethyl-5-(pyrrolidin-2-yl)methyl-1H-imidazole typically involve multi-step reactions, including N-alkylation, nucleophilic substitution, and cyclization. Recent publications emphasize the use of microwave-assisted synthesis to reduce reaction times and improve purity. Patent literature also suggests its potential as a building block for larger pharmacophores, particularly in central nervous system (CNS) drug candidates.
In conclusion, 4-chloro-1-ethyl-5-(pyrrolidin-2-yl)methyl-1H-imidazole (CAS No. 2228221-22-3) represents a compelling case study in modern drug design and molecular innovation. Its structural features and adaptable chemistry make it a valuable asset for researchers tackling challenges in therapeutic development and chemical biology. As interest in imidazole-based therapeutics grows, this compound is poised to remain a focal point in both industrial and academic settings.
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